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Compound of Interest

Compound Name: Kapurimycin A1

Cat. No.: B1673286

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kapurimycin Al is a naturally occurring antibiotic that has garnered attention within the
scientific community for its potential therapeutic applications. This technical guide provides a
detailed examination of the chemical structure and molecular formula of Kapurimycin A1,
consolidating available data to serve as a comprehensive resource for researchers and
professionals in the field of drug discovery and development.

Molecular Identity and Physicochemical Properties

Kapurimycin Al is characterized by the molecular formula C27H26009.[1][2] This composition
gives it a calculated molecular weight of 494.49 g/mol .[1] The compound's structure was
elucidated through various analytical techniques, primarily Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS).[2]
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Property Value Source
Molecular Formula C27H2609 [1112]
Molecular Weight 494.49 g/mol [1]
Appearance Yellow powder N/A

Soluble in methanol, ethanol,
B acetone, and ethyl acetate;
Solubility _ N/A
Insoluble in water and n-

hexane

Chemical Structure

The chemical structure of Kapurimycin Al reveals a complex polyketide framework. Its IUPAC
name is 2-[8-(acetyloxy)-12-hydroxy-2-(2-methyl-3-propyloxiran-2-yl)-4,11-dioxo-9,10-dihydro-
8H-naphtho([2,3-h]Jchromen-5-yl]acetic acid.[1] The molecule features a fused ring system with
multiple stereocenters, highlighting the intricate biosynthesis of this natural product.

Figure 1: 2D Chemical Structure of
Kapurimycin Al.
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Experimental Data for Structural Elucidation

The definitive structure of Kapurimycin A1l was established through rigorous spectroscopic
analysis. While the complete raw data from the original publication is not readily available, this
section outlines the key experimental methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both *H and 13C NMR spectroscopy were instrumental in determining the connectivity and
stereochemistry of Kapurimycin Al. The chemical shifts and coupling constants of the protons
and carbons in the molecule provided the necessary information to piece together its complex

architecture.

Experimental Protocol (General): High-resolution *H and 3C NMR spectra would have been
acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample would be
dissolved in a deuterated solvent, such as deuterated chloroform (CDCIs) or deuterated
methanol (CD3OD), with tetramethylsilane (TMS) used as an internal standard. Standard pulse
sequences, including one-dimensional *H and 13C acquisitions, along with two-dimensional
experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum
Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would have been utilized to
establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and elemental
composition of Kapurimycin Al.

Experimental Protocol (General): High-resolution mass spectrometry (HRMS), likely using
techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray lonization (ESI-MS),
would have been used to obtain an accurate mass measurement of the molecular ion. This
data would be crucial for confirming the molecular formula C27H2609. Fragmentation patterns
observed in the mass spectrum would provide additional structural information, corroborating
the data obtained from NMR spectroscopy.

Biological Activity and Potential Sighaling Pathways
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Kapurimycin Al has demonstrated significant biological activity. It exhibits inhibitory effects
against Gram-positive bacteria, displays cytotoxicity towards cultured mammalian cells, and
shows potent antitumor activity against the mouse leukemia P388 cell line.[3]

The precise mechanism of action and the specific signaling pathways modulated by
Kapurimycin Al are not yet fully elucidated in publicly available literature. However, based on
its cytotoxic and antitumor properties, it is plausible that Kapurimycin A1 may interfere with
fundamental cellular processes such as DNA replication, transcription, or protein synthesis. Its
activity against cancer cell lines suggests a potential interaction with pathways critical for cell
proliferation and survival. Further research is required to identify the specific molecular targets
and signaling cascades affected by this compound.

Below is a generalized workflow for investigating the mechanism of action of a novel antitumor
compound like Kapurimycin Al.

Kapurimycin A1

In vitro Cytotoxicity Assays
(e.g., MTT, LDH)

N

Target Identification Studies Mechanism of Action Studies
(e.g., Affinity Chromatography, Proteomics) (e.g., Cell Cycle Analysis, Apoptosis Assays)

:

Signaling Pathway Analysis
(e.g., Western Blot, Kinase Assays)
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Elucidation of Signaling Pathway
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Workflow for Mechanism of Action Studies.
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Conclusion

Kapurimycin Al represents a promising natural product with significant biological activities.
This guide has summarized the key technical details regarding its chemical structure and
molecular formula, providing a foundational resource for the scientific community. The
elucidation of its precise mechanism of action and the signaling pathways it modulates remains
a compelling area for future investigation, which could unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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